5-Azoniaspiro[4.4]nonane Chloride
Overview
Description
5-Azoniaspiro[4.4]nonane Chloride: is a spirocyclic quaternary ammonium compound with the molecular formula C8H16N.Cl . It is known for its high chemical stability, particularly in alkaline media, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azoniaspiro[4.4]nonane Chloride involves the formation of a spiro quaternary ammonium system. One method includes the reaction of a suitable spirocyclic amine with an alkylating agent in a non-aqueous medium that serves both as the reaction solvent and as an electrolyte solvent . The reaction conditions typically involve elevated temperatures and the presence of a base to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Azoniaspiro[4.4]nonane Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is also stable under oxidative and reductive conditions, which is a notable characteristic of spirocyclic quaternary ammonium compounds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions in an aqueous or non-aqueous medium.
Oxidation and Reduction: The compound remains stable under various oxidative and reductive conditions, making it suitable for use in harsh chemical environments.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt .
Scientific Research Applications
Chemistry: 5-Azoniaspiro[4.4]nonane Chloride is used in the synthesis of anion exchange membranes (AEMs) due to its high chemical stability in alkaline media. These membranes are crucial in various electrochemical applications, including fuel cells and electrolyzers .
Biology and Medicine:
Industry: In industrial settings, this compound is used in the production of high-performance polymers and as an electrolyte in energy storage devices such as supercapacitors and batteries .
Mechanism of Action
The mechanism by which 5-Azoniaspiro[4.4]nonane Chloride exerts its effects is primarily through its role as a stable ionic compound. The quaternary ammonium group interacts with anions, facilitating ion exchange processes. This interaction is crucial in applications such as anion exchange membranes, where the compound’s stability and ionic properties enhance the membrane’s performance .
Comparison with Similar Compounds
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Comparison: Compared to 5-Azoniaspiro[4.4]nonane Chloride, these similar compounds also exhibit high chemical stability in alkaline media. the unique spirocyclic structure of this compound provides a higher energy barrier associated with its transition state, making it more stable under extreme conditions .
Properties
IUPAC Name |
5-azoniaspiro[4.4]nonane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.ClH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAIUEUNFDXNNI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98997-63-8 | |
Record name | 5-Azoniaspiro[4.4]nonane Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.